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Compound of Interest

Compound Name: 2-Pentyl butyrate

CAS No.: 60415-61-4

Cat. No.: B1605965 Get Quote

Introduction & Scientific Context
2-Pentyl butyrate is a volatile ester characterized by a distinct fruity, banana-apricot aroma

with herbal undertones.[1][2] In research, it serves as a critical biomarker in fruit metabolomics

(e.g., Musa sapientum, Passiflora edulis) and a semiochemical in entomological studies (insect

pheromones). Furthermore, it acts as a model substrate for evaluating lipase-catalyzed

transesterification efficiency in green chemistry applications.

The analytical challenge lies in its volatility, potential for hydrolysis, and the existence of

enantiomers due to the chiral center at the C2 position of the pentyl moiety. This guide provides

a rigorous, self-validating protocol for the identification, purity assessment, and quantification of

2-pentyl butyrate, ensuring data integrity for drug development and metabolic profiling.
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Property Value Notes

Molecular Formula

C

H

O

Molecular Weight 158.24 g/mol

Boiling Point 185–186 °C @ 760 mmHg

Flash Point ~52 °C
Flammable (Handle in fume

hood)

Chirality Yes (C2 of pentyl group)
Commercial standards are

typically racemic

Solubility
Ethanol, Diethyl ether,

Heptane
Insoluble in water

Standard Characterization & Handling
Before initiating experimental workflows, the reference material must be validated. Commercial

"analytical standards" often vary in purity (95–99%).

Stock Solution Preparation
Objective: Create a stable primary stock for calibration. Solvent Selection: High-purity Hexane

or Dichloromethane (DCM). Avoid methanol if transesterification is a concern during long-term

storage, though it is generally acceptable for short-term use.

Protocol:

Equilibrate the neat standard of 2-pentyl butyrate to room temperature.

Gravimetrically prepare a 10 mg/mL (10,000 ppm) Primary Stock Solution in a volumetric

flask.

Tip: Weigh the liquid directly into the solvent to minimize evaporation losses.
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Transfer to amber silanized glass vials with PTFE-lined caps.

Storage: -20 °C. Stable for 6 months.

Quality Control: Purity Check
Every new batch of standard must be verified via GC-FID to confirm the absence of hydrolysis

products (Butyric acid, 2-Pentanol).

Analytical Method I: GC-MS (Identification & Trace
Analysis)
This method is designed for complex matrices (biological fluids, plant extracts) where definitive

identification is required.

Instrument Configuration
System: Gas Chromatograph coupled with Single Quadrupole Mass Spectrometer (GC-MS).

Column:DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m × 0.25 mm ID × 0.25

µm film.

Rationale: A non-polar phase provides elution based on boiling point and is robust for

general screening.

Inlet: Split/Splitless, 250 °C.

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Temperature Program
Stage Rate (°C/min) Temperature (°C) Hold Time (min)

Initial - 50 2.0

Ramp 1 10 160 0.0

Ramp 2 25 280 3.0

Total Run ~18 min
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Mass Spectrometry Parameters
Source Temp: 230 °C

Quad Temp: 150 °C

Ionization: EI (70 eV)[3]

Scan Mode: Full Scan (m/z 35–300) for ID; SIM for Quantification.

Target Ions (SIM):

Quantifier: m/z 71 (Butyryl cation, Base Peak)

Qualifiers: m/z 43 (Propyl/Acetyl), m/z 89 (McLafferty rearrangement product), m/z 70.

Retention Index (RI) Verification
To confirm identity, calculate the Kovats Retention Index using a C8-C20 alkane ladder.

Literature RI (DB-5/DB-1): ~1012

Acceptance Criteria: Experimental RI must be within ±10 units of the reference.

Analytical Method II: GC-FID (High-Throughput
Quantification)
For synthesis monitoring or purity assays where the matrix is clean.

Detector: Flame Ionization Detector (FID) @ 300 °C.

Internal Standard (ISTD):Methyl Decanoate or Hexyl Acetate.

Selection Logic: Choose an ester with a similar boiling point but distinct retention time (RT)

to ensure it behaves similarly during injection.

Linearity Range: 5 µg/mL to 1000 µg/mL.
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Sample Preparation Protocols
Workflow A: Liquid-Liquid Extraction (High
Concentration)
Best for: Synthesis reaction mixtures, fermentation broths.

Take 1 mL of aqueous sample.

Add 10 µL of Internal Standard (1 mg/mL).

Add 1 mL Ethyl Acetate or MTBE.

Vortex for 60 seconds; Centrifuge at 3000 x g for 5 min.

Transfer supernatant to GC vial. Inject 1 µL (Split 1:20).

Workflow B: Headspace SPME (Trace/Aroma Profiling)
Best for: Fruit volatiles, biological emission analysis.

Fiber Selection:DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).

Why: The bipolar nature of this fiber covers the polarity range of esters effectively.

Incubation: 1 g sample in 20 mL headspace vial @ 40 °C for 15 min.

Extraction: Expose fiber for 30 min @ 40 °C with agitation (250 rpm).

Desorption: 3 min in GC Inlet @ 250 °C (Splitless).

Visualization & Logic
Method Validation Workflow
The following diagram outlines the logical flow for validating the analytical standard before use

in critical assays.
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Caption: Logical workflow for the validation of 2-Pentyl Butyrate standards prior to quantitative

analysis.

Mass Spectral Fragmentation Pathway
Understanding the EI fragmentation helps in confirming the structure during GC-MS analysis.
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Caption: Primary Electron Ionization (EI) fragmentation pathways for 2-Pentyl Butyrate.

Troubleshooting Guide
Issue Probable Cause Corrective Action

Peak Tailing Active sites in liner or column

Replace inlet liner (use

deactivated wool); trim column

head.

Split Peaks
Solvent mismatch or Injection

volume too high

Use a solvent compatible with

the column polarity; reduce

injection to 0.5 µL.

Ghost Peaks Carryover from SPME fiber
Bake out fiber for 10 min @

260 °C between runs.

RT Shift Column contamination or leak
Check septum tightness; verify

carrier gas flow rate.

Low Response (m/z 71) Source contamination
Clean MS source; retune

instrument.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1605965?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

